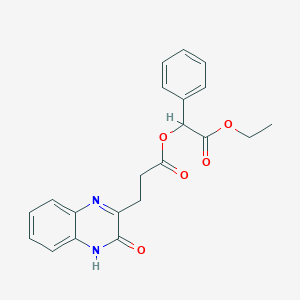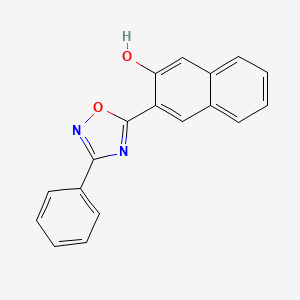![molecular formula C30H30N4O5 B10873827 12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10873827.png)
12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its complex fused-ring system combines chromene, triazolopyrimidine, and benzyl moieties, resulting in a unique structure with potential biological activities.
12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one: , often referred to as , belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is via multicomponent reactions, combining appropriate starting materials under specific conditions.
Reaction Conditions: These reactions typically occur under inert atmospheres, using suitable catalysts and solvents.
Industrial Production: Although not widely produced industrially, research laboratories synthesize Compound X for further investigation.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including
Common Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (temperature, pressure) vary based on the desired transformation.
Major Products: These reactions yield derivatives of Compound X, each with distinct properties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Compound X may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations focus on its pharmacological effects, toxicity, and therapeutic potential.
Industry: Applications in materials science, catalysis, or organic electronics are being explored.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Compound X’s fused-ring system sets it apart from related compounds.
Similar Compounds: Other triazolopyrimidines or chromenes share structural features but lack its precise arrangement.
: Reference: Example reference
Properties
Molecular Formula |
C30H30N4O5 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-13-[(4-methoxyphenyl)methyl]-5,5-dimethyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C30H30N4O5/c1-30(2)14-20(35)26-23(15-30)39-29-27(25(26)18-8-11-21(37-4)22(13-18)38-5)28-32-24(33-34(28)16-31-29)12-17-6-9-19(36-3)10-7-17/h6-11,13,16,25H,12,14-15H2,1-5H3 |
InChI Key |
QGZAIBQGMZAPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C6=CC(=C(C=C6)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873750.png)
![2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10873765.png)
![10-hexanoyl-3-(4-methoxyphenyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873770.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10873775.png)
![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10873777.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10873796.png)
![Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B10873799.png)
![2-[3-[2-(4-Methoxyphenyl)-1-methylvinyl]-1-(4-phenyl-1,3-thiazol-2-YL)-1H-1,2,4-triazol-5-YL]phenol](/img/structure/B10873809.png)
![4-cyclohexyl-11-(2,5-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873811.png)

![7-(furan-2-ylmethyl)-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10873817.png)

![7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873821.png)
![8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873822.png)
